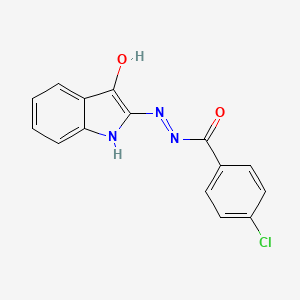
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. It has been shown to improve cognitive function and reduce symptoms in animal models of these disorders. N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been used as a tool compound to study the role of GlyT1 in synaptic transmission and plasticity.
Mechanism of Action
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine at the synapse, which enhances NMDA receptor function and promotes synaptic plasticity. This mechanism of action has been implicated in the therapeutic effects of GlyT1 inhibitors in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase extracellular glycine levels in the brain, which enhances NMDA receptor function and promotes synaptic plasticity. It has also been shown to improve cognitive function and reduce symptoms in animal models of neurological and psychiatric disorders. Additionally, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in scientific research, including its selectivity for GlyT1, its favorable safety profile, and its potential therapeutic applications in various neurological and psychiatric disorders. However, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Future Directions
For research on N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide include further characterization of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in clinical trials. Additionally, N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could be used as a tool compound to study the role of GlyT1 in synaptic transmission and plasticity in various neurological and psychiatric disorders.
Synthesis Methods
N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline and 3-methylbenzaldehyde to form an intermediate compound, which is then reacted with methylsulfonyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is important for its use in scientific research.
properties
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-4-3-5-14(10-12)18-16(20)11-19(23(2,21)22)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHTUHBUVQYNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

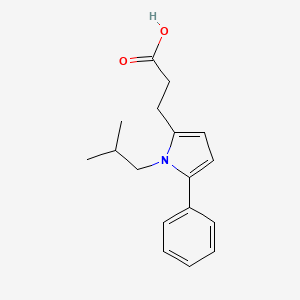
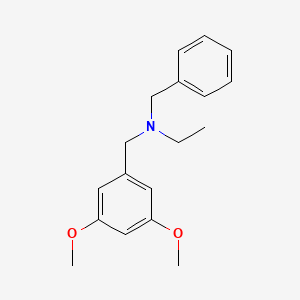
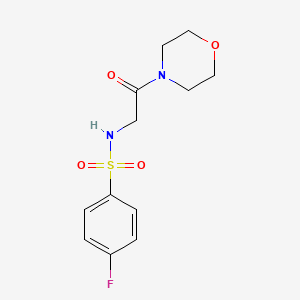
![N'-(4-isopropylbenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5704024.png)

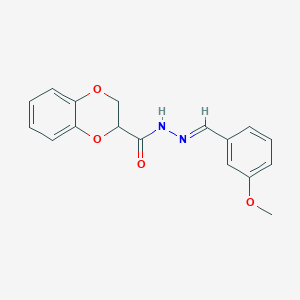

![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
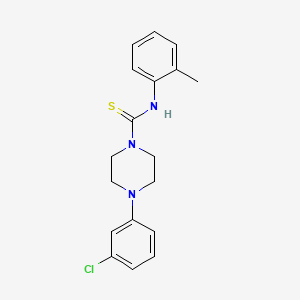
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)
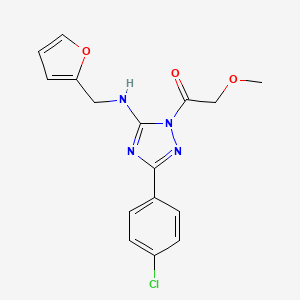
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
